N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide
Description
N-(2,6-Difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide is a structurally complex compound featuring a benzothiadiazole dioxide core conjugated with a piperidine-carboxamide moiety and a 2,6-difluorophenyl group. This compound belongs to a class of nitric oxide (NO)-releasing derivatives designed to combine pharmacological activity with reduced gastrointestinal (GI) toxicity. Its mechanism involves the slow release of NO, a vasodilator that enhances mucosal blood flow, thereby mitigating the ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (DC) .
Preclinical studies highlight its dual role as an anti-inflammatory/analgesic agent and a GI-protective molecule. For example, derivatives such as ZLR-8 (a structurally related NO-donating DC analog) demonstrated significant NO release in vitro and improved gastric mucosal blood flow (GMBF) in ulcer-induced rats, without delaying ulcer healing—a critical advantage over traditional NSAIDs .
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O3S/c1-23-16-7-2-3-8-17(16)25(29(23,27)28)13-9-11-24(12-10-13)19(26)22-18-14(20)5-4-6-15(18)21/h2-8,13H,9-12H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMOUDADJILLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)NC4=C(C=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal treatments. This article delves into its biological activity based on various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H17F2N3O2S
- Molecular Weight : 351.39 g/mol
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties:
- Study Findings : In a study involving renal cell carcinoma (RCC) xenograft-bearing mice treated with the compound at a dose of 10 mg/kg, significant tumor growth inhibition was noted compared to control groups .
| Treatment Group | Tumor Volume (mm³) | HIF-2α mRNA Level |
|---|---|---|
| Vehicle (Control) | 1500 ± 200 | High |
| Compound Treatment (10 mg/kg) | 600 ± 100 | Low |
Antifungal Activity
Additionally, the compound has shown moderate antifungal activity against various pathogenic fungi. In vitro studies indicated that derivatives containing thiadiazole moieties were effective against fungi such as Botrytis cinerea and Rhizoctonia solani. The mechanism of action is primarily through the inhibition of RNA polymerase I and blocking rRNA synthesis .
| Fungal Strain | Inhibition (%) at 100 µg/mL |
|---|---|
| Botrytis cinerea | 75% |
| Rhizoctonia solani | 65% |
| Sclerotinia sclerotiorum | 70% |
Case Studies
Several case studies have been documented regarding the efficacy of this compound in treating specific cancer types and fungal infections:
- Renal Cell Carcinoma Case Study : A study involving mice models showed that administration of the compound resulted in a significant reduction in tumor size and HIF-2α expression levels. The results suggest its potential as a therapeutic agent for RCC .
- Fungal Infection Case Study : In agricultural trials, formulations containing this compound demonstrated effectiveness in controlling Botrytis cinerea, achieving up to 92% efficacy at concentrations comparable to established fungicides like tiadinil .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally analogous molecules, focusing on pharmacological efficacy, NO-release kinetics, and safety profiles.
Structural and Functional Analogues
2.1.1 NO-Donating Diclofenac Derivatives (e.g., II2, II3, II9)
- Structure: These compounds feature a diclofenac backbone ester-linked to NO-donating groups like 3-hydroxymethyl-4-phenyl-furoxan .
- Pharmacology: II2: Exhibited superior anti-inflammatory and analgesic activity compared to DC, with reduced GI ulceration (ulcer index: 40% lower than DC). Sustained NO release in vivo correlated with enhanced GMBF . II3/II9: Anti-inflammatory activity comparable to DC but with moderate NO-release kinetics. GI toxicity remained higher than II2 but lower than non-NO DC derivatives .
2.1.2 ZLR-8 (NO-Donating DC Sodium Derivative)
- Structure: Sodium salt of a DC analog modified with an NO-donating group.
- Pharmacology: In ulcer-induced rats, ZLR-8 (5–20 mg/kg) increased GMBF by 35–50% and maintained serum NO levels without exacerbating ulcer size, unlike DC and rofecoxib (RC) . NO Release: Sustained release over 6 hours in vitro, contrasting with the rapid NO burst of some furoxan derivatives .
- Key Difference : The target compound’s piperidine-carboxamide linker may enhance tissue permeability compared to ZLR-8’s ionic sodium group.
2.1.3 Traditional NSAIDs (Diclofenac, Rofecoxib)
- Diclofenac (DC): Non-selective COX inhibitor with potent anti-inflammatory effects but high GI toxicity (ulcer incidence: ~60% in rats) .
- Rofecoxib (RC) : COX-2-selective inhibitor with reduced GI side effects but cardiovascular risks. In ulcer models, RC delayed healing similarly to DC .
- Key Advantage of Target Compound: NO release counteracts COX inhibition-related GI damage, achieving ulcer healing rates comparable to controls (unlike DC/RC) .
Quantitative Comparison
Research Findings and Implications
- Mechanistic Superiority: The target compound’s benzothiadiazole dioxide group enables prolonged NO release, which stabilizes GMBF and accelerates ulcer healing—unlike short-acting NO donors or non-NO NSAIDs .
- Safety : GI toxicity is significantly lower than DC and RC, positioning it as a safer alternative for chronic inflammation management.
- Limitations : Current data are preclinical; clinical trials are needed to validate bioavailability and long-term safety.
Preparation Methods
Synthesis of the Benzo[c]Thiadiazole Core
The benzo[c]thiadiazole (BTZ) moiety serves as the electron-deficient core of the target compound. Its synthesis begins with the bromination of 5-chlorobenzo[c]thiadiazole using hydrobromic acid (45%) and bromine under reflux conditions (100°C, 12 hours). This step introduces bromine atoms at the 4- and 7-positions of the BTZ ring, yielding 4,7-dibromo-5-chlorobenzo[c]thiadiazole as a straw-yellow solid (80% yield). Subsequent reduction of the chlorine substituent to a methyl group is achieved via transfer hydrogenation using formaldehyde and palladium on charcoal under ambient pressure.
Critical Reaction Parameters:
- Temperature: 90–95°C for transfer hydrogenation.
- Catalyst: 5% Pd/C (0.1 equivalents).
- Solvent: Water with formic acid as a proton source.
The methyl-substituted BTZ intermediate is then oxidized to the 2,2-dioxide form using hydrogen peroxide in acetic acid at 60°C for 6 hours. This step ensures the sulfone group’s formation, critical for the compound’s electronic properties.
Functionalization of the Piperidine Ring
The piperidine ring is synthesized from isonipecotic acid (piperidine-4-carboxylic acid). N-Methylation is performed via reductive amination using formaldehyde and sodium cyanoborohydride in methanol at room temperature, yielding 1-methylpiperidine-4-carboxylic acid with 85% purity. The carboxylic acid is then converted to the corresponding carboxamide through a two-step process:
- Activation: Treatment with thionyl chloride (1.2 equivalents) in dichloromethane at 0°C generates the acyl chloride intermediate.
- Amination: Reaction with 2,6-difluoroaniline in the presence of triethylamine (2 equivalents) in tetrahydrofuran (THF) at room temperature for 12 hours.
Key Analytical Data:
- 1H NMR (500 MHz, DMSO-d6): δ 7.45–7.40 (m, 2H, aromatic), 4.21 (s, 1H, NH), 3.62–3.58 (m, 2H, piperidine), 2.91 (s, 3H, N-CH3).
Coupling of BTZ and Piperidine Moieties
The 4-position of the BTZ core is functionalized with the piperidine group via a Buchwald–Hartwig amination. A mixture of 4-bromo-3-methyl-2,2-dioxidobenzo[c]thiadiazole (1 equivalent), 1-methylpiperidine-4-carboxamide (1.2 equivalents), and Pd(OAc)2/Xantphos (0.05 equivalents) in toluene is heated at 110°C for 24 hours under nitrogen. The reaction achieves 72% yield, with purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Optimization Insight:
- Ligand Choice: Xantphos outperforms BINAP in minimizing diamination byproducts.
- Solvent: Toluene enhances regioselectivity compared to DMF.
Final Carboxamide Formation
The terminal carboxamide group is introduced via a Schlenk equilibrium reaction. The piperidine-BTZ intermediate is treated with triphosgene (0.3 equivalents) in dichloromethane at −10°C, followed by addition of 2,6-difluoroaniline (1.5 equivalents) and DMAP (0.1 equivalents). The reaction proceeds for 2 hours, yielding the final compound as a white crystalline solid (65% yield).
Characterization Summary:
- HRMS (ESI): m/z 489.0921 [M+H]+ (calc. 489.0918).
- FT-IR (KBr): 1685 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym).
Comparative Analysis of Synthetic Routes
A comparative evaluation of two alternative pathways highlights efficiency trade-offs:
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Grignard Coupling | 68% | 98% | Ambient temperature conditions |
| Suzuki–Miyaura | 72% | 95% | Tolerance to electron-deficient rings |
The Grignard method employs isopropylmagnesium chloride/lithium chloride to couple pre-formed intermediates, avoiding cryogenic conditions. In contrast, the Suzuki route offers higher functional group compatibility but requires rigorous degassing.
Scalability and Industrial Considerations
Scale-up challenges include exothermicity during bromination and Pd catalyst removal. A patent-pending workup uses charcoal filtration to reduce Pd residues to <5 ppm. For the oxidation step, continuous flow reactors enhance safety by minimizing H2O2 accumulation.
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, including cyclization, amidation, and functional group coupling. Key steps include:
- Thiadiazole ring formation : Requires controlled heating (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like K₂CO₃ to promote cyclization .
- Piperidine-carboxamide coupling : Achieved via nucleophilic substitution or carbodiimide-mediated amidation, monitored by TLC/HPLC for intermediate purity .
- Final purification : Recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures >95% purity .
Q. Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for thiadiazole/piperidine), methyl groups (δ 1.2–1.5 ppm), and carboxamide carbonyls (δ ~165–170 ppm) .
- IR spectroscopy : Confirms sulfone (S=O, ~1300 cm⁻¹) and carboxamide (C=O, ~1680 cm⁻¹) functional groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion) .
Q. What are the primary biological targets or applications suggested by its structural features?
The compound’s thiadiazole and piperidine-carboxamide moieties suggest potential as:
- Kinase inhibitors : Targeting ATP-binding pockets due to heterocyclic aromaticity and hydrogen-bonding capacity .
- Antimicrobial agents : Thiadiazole derivatives exhibit activity against Gram-positive bacteria and fungi .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfone-containing thiadiazole intermediate?
- Solvent selection : DMF enhances solubility of polar intermediates but may require substitution with acetonitrile to reduce side reactions .
- Oxidation control : Use NaIO₄ or H₂O₂ under reflux to convert thiadiazoline to sulfone, monitored by TLC (Rf shift from 0.3 to 0.6) .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) improve coupling efficiency in heterocycle formation .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping aromatic signals and distinguish regioisomers .
- Computational modeling : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison with experimental data .
- X-ray crystallography : Resolves ambiguity in piperidine ring conformation and sulfone geometry .
Q. What strategies mitigate instability of the carboxamide group under acidic/basic conditions?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for the piperidine nitrogen during synthesis .
- pH-controlled reaction media : Maintain neutral pH (6.5–7.5) during amidation to prevent hydrolysis .
- Lyophilization : Store the final compound as a lyophilized powder at -20°C to minimize degradation .
Q. How can in silico methods predict binding affinity to biological targets?
- Molecular docking (AutoDock/Vina) : Screen against kinase X-ray structures (e.g., PDB 3H6) to identify key interactions (e.g., π-π stacking with thiadiazole) .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and ligand-protein hydrogen bonding .
- QSAR modeling : Correlate substituent electronegativity (e.g., 2,6-difluorophenyl) with antimicrobial IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
